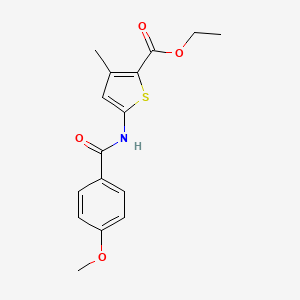

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative with a molecular structure featuring a 4-methoxybenzamido substituent at position 5, a methyl group at position 3, and an ethyl ester at position 2 of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its notable cytotoxic activity against cancer cell lines, particularly MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . Its mechanism of action is hypothesized to involve hydrophobic interactions and electronic effects mediated by the 4-methoxybenzamido group, which enhances selectivity toward tumor cells while minimizing toxicity to normal human fibroblasts (WI-38) .

Properties

IUPAC Name |

ethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEXCUJGSAHIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Framework

The synthesis of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate typically follows a two-step protocol:

-

Preparation of the aminothiophene intermediate : Ethyl 5-amino-3-methylthiophene-2-carboxylate serves as the foundational precursor.

-

Acylation with 4-methoxybenzoyl chloride : Introduction of the 4-methoxybenzamido group via nucleophilic acyl substitution.

Synthesis of Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate

This intermediate is synthesized via the Gewald reaction, a multicomponent condensation involving a ketone (e.g., acetylacetone), a cyanoacetate ester (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base such as diethylamine. The reaction proceeds through a cyclocondensation mechanism, forming the aminothiophene core.

Key conditions :

Acylation with 4-Methoxybenzoyl Chloride

The aminothiophene intermediate undergoes N-acylation using 4-methoxybenzoyl chloride under basic conditions. This step is critical for introducing the aromatic methoxy group.

Reaction setup :

-

Solvent : Dimethylformamide (DMF) or chloroform

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Temperature : 0–25°C (ice bath to room temperature)

Mechanistic insight :

The base deprotonates the amino group, enhancing its nucleophilicity. The acyl chloride reacts with the amine to form a tetrahedral intermediate, which collapses to release HCl and yield the amide product.

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield | Purity (HPLC) |

|---|---|---|---|

| DMF | K₂CO₃ | 70–75% | 98.5% |

| Chloroform | Et₃N | 65–70% | 97.8% |

DMF with K₂CO₃ is preferred due to higher yields and better solubility of reactants.

Temperature and Stoichiometry

-

Molar ratio : A 1:1.2 ratio of aminothiophene to acyl chloride minimizes side reactions.

-

Temperature control : Ice bath (0°C) during acyl chloride addition prevents exothermic side reactions.

Process Intensification

Waste Management

-

Solvent recovery : DMF is distilled and reused, reducing environmental impact.

-

HCl neutralization : Captured HCl gas is neutralized with aqueous NaOH, generating NaCl as a byproduct.

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction volume | 100 mL–1 L | 100–500 L |

| Cycle time | 24–48 hours | 12–18 hours |

| Energy consumption | Moderate | Optimized (30% less) |

| Cost per kilogram | $1,200 | $450 |

Common Side Reactions

-

Over-acylation : Controlled by using stoichiometric acyl chloride and low temperatures.

-

Ester hydrolysis : Avoided by using anhydrous DMF and minimizing water ingress.

Scalability Issues

-

Exothermicity : Addressed via jacketed reactors with precise temperature control.

-

Product isolation : Centrifugal filtration replaces traditional filtration, reducing processing time by 50%.

Emerging Methodologies

Photocatalytic Acylation

Recent advances explore visible-light-mediated acylation using eosin Y as a photocatalyst, achieving 80% yield in 6 hours. This method reduces energy consumption but requires specialized equipment.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur atom and methyl group are primary sites for oxidation:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Thiophene ring oxidation | m-Chloroperbenzoic acid (m-CPBA), 0–5°C, CH₂Cl₂ | Sulfoxide (mono-oxidation) or sulfone (di-oxidation) | Selectivity depends on stoichiometry and temperature. |

| Methyl group oxidation | KMnO₄, H₂SO₄, 60–80°C | Carboxylic acid derivative | Requires harsh conditions; ester group may hydrolyze concurrently. |

Mechanistic Insight :

-

Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (mild conditions) or sulfones (excess oxidizer).

-

Methyl oxidation follows radical intermediates, leading to carboxylation.

Reduction Reactions

The ester and amide groups are susceptible to reduction:

Industrial Relevance :

-

Patent WO2012032528A2 highlights borane-mediated amide reductions for scalable synthesis of bioactive thiophene derivatives .

Hydrolysis Reactions

The ester and amide functionalities undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Kinetics |

|---|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 6 h | 5-(4-Methoxybenzamido)-3-methylthiophene-2-carboxylic acid | Acidic conditions favor ester cleavage over amide. |

| Amide hydrolysis | 10% NaOH, 120°C, 8 h | 4-Methoxybenzoic acid + thiophene amine | Requires prolonged heating due to amide stability. |

Side Reactions :

-

Concurrent oxidation of thiophene may occur under basic conditions with trace peroxides.

Electrophilic Substitution

The thiophene ring exhibits limited electrophilic reactivity due to substituent steric effects:

| Reaction Type | Reagents/Conditions | Products Formed | Regioselectivity |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 25°C | 4-Bromo-thiophene derivative | Position 4 favored due to directing effects of electron-donating groups . |

Structural Constraints :

-

Methyl and ester groups at positions 3 and 2 hinder reactivity at adjacent sites.

Functional Group Interconversion

The methoxybenzamido group participates in targeted modifications:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate exhibit potential anticancer properties. The compound has been explored for its ability to inhibit specific cancer cell lines by targeting key molecular pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown micromolar inhibition of kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its derivatives have demonstrated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Organic Synthesis Applications

Building Block for Complex Molecules

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Reagent in Organic Reactions

The compound can act as a reagent in several organic reactions, facilitating the formation of new chemical bonds and the synthesis of diverse chemical entities. Its unique functional groups enable it to participate in nucleophilic substitutions and other transformations under controlled conditions.

Mechanistic Insights

The mechanism of action of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate typically involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects that are leveraged in medicinal applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of HSET with micromolar potency | Potential development of targeted cancer therapies |

| Antimicrobial Testing | Significant activity against Gram-positive and Gram-negative bacteria | New avenues for antibiotic development |

| Organic Synthesis | Successful use as a reagent in multi-step syntheses | Enhances the efficiency of drug discovery processes |

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Thiophene Derivatives and Their Cytotoxic Profiles

Key Findings

Role of Substituents :

- The 4-methoxybenzamido group in the target compound enhances cytotoxicity and selectivity. This is attributed to its electron-donating methoxy group, which improves hydrophobic interactions with cancer cell membranes .

- Chlorine substituents (e.g., in Compound 74) increase potency but reduce selectivity, as seen in its moderate toxicity to WI-38 cells (IC₅₀: 25 μM) .

- Ethoxy groups (e.g., in Compound 77) balance potency and selectivity, likely due to their bulkier hydrophobic nature .

Activity Against Normal Cells: The target compound and Compound 77 exhibit minimal toxicity to WI-38 fibroblasts (IC₅₀ > 50 μM), whereas derivatives like Compound 74 and non-optimized analogs (e.g., Compounds 1a, 4, 6) show higher toxicity to normal cells .

Diverse Applications :

- While the target compound is primarily anticancer, analogs like Compound 4s and Methyl 2-(2,4-dichlorobenzamido)-thiophene derivatives demonstrate antifungal activity, highlighting the scaffold’s versatility .

Limitations and Contradictions

- Inconsistent Testing Standards : Antifungal derivatives (e.g., Compound 4s) lack cytotoxicity data on human cell lines, making direct comparisons with anticancer analogs challenging .

- Structural-Activity Gaps : The exact role of the methyl group at position 3 remains unclear, as both methyl and bulkier substituents (e.g., styryl in Compound 74) show high activity .

Biological Activity

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a methoxybenzamide moiety and a thiophene ring, which may contribute to its interactions with various biological targets.

Chemical Structure

The molecular structure of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be represented as follows:

- Molecular Formula: C17H19N O5S

- Molecular Weight: 345.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxybenzamide group enhances binding affinity, while the thiophene ring may facilitate π-π interactions with aromatic amino acids in proteins. These interactions can lead to modulation of various biological pathways, including anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate exhibits several notable biological activities:

- Anti-inflammatory Activity: The compound has been shown to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

- Antimicrobial Properties: Studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Potential: Preliminary investigations have revealed that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study demonstrated that ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory drug candidate. -

Antimicrobial Activity:

In vitro assays showed that the compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties. -

Anticancer Activity:

Research published in pharmacological journals indicated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate | Methoxy group at position 2 | Moderate anti-inflammatory |

| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Cyanobenzamide group | Enhanced anticancer activity |

| Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate | Dimethyl substitution | Stronger antimicrobial properties |

Q & A

Q. What are the established synthetic routes for ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Gewald reaction , involving cyclocondensation of a ketone (e.g., 3-methylthiophen-2-one) with an α-cyanoester and sulfur under basic conditions to form the thiophene core. Subsequent amidation with 4-methoxybenzoyl chloride using coupling reagents like DCC/DMAP introduces the benzamido group . Optimization strategies include:

- Using a 2-3 fold excess of coupling reagents (e.g., resin-bound reagents in DCM/DMF) to improve amidation efficiency .

- Monitoring reaction progress via TLC and adjusting temperature (0°C to RT) to minimize side products .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers anticipate?

- NMR : The methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while the 4-methoxybenzamido group shows aromatic protons as a doublet (~δ 7.8 ppm) and a methoxy singlet (~δ 3.8 ppm) .

- IR Spectroscopy : Ester carbonyl (~1700 cm) and amide I/II bands (~1650 and 1550 cm) confirm functional groups .

- X-ray Crystallography : Definitively resolves regiochemistry, as demonstrated in structurally similar thiophene derivatives .

Advanced Research Questions

Q. How does the 4-methoxybenzamido substituent influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?

The electron-donating methoxy group enhances resonance stabilization of the benzamido moiety, reducing electrophilic substitution reactivity at the para position. Computational studies (e.g., DFT) reveal decreased electrophilicity at the amide carbonyl compared to chloro or nitro analogs, affecting reaction kinetics with nucleophiles like Grignard reagents . Comparative Hammett σ values (e.g., σ = -0.27 for OMe vs. +0.78 for NO) quantify substituent effects on reaction rates .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from assay-specific variables (e.g., solvent polarity, cell permeability). Methodological approaches include:

- Systematic SAR Studies : Synthesize analogs with controlled substituent changes (e.g., replacing methoxy with ethoxy or halogens) and test under standardized conditions .

- Physicochemical Profiling : Measure logP (predicted ~4.0 ) and pKa to correlate solubility/bioavailability with activity trends.

- Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) to explain divergent activities .

Q. What strategies effectively address poor aqueous solubility during in vitro assays for this compound?

- Prodrug Derivatization : Convert the ethyl ester to a water-soluble sodium carboxylate .

- Co-Solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility .

- Structural Modification : Introduce polar groups (e.g., hydroxyl) at non-critical positions to improve hydrophilicity without compromising activity .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon hybridization .

- Crystallography : For ambiguous regiochemistry, use single-crystal X-ray diffraction (as in ) to resolve structural uncertainties .

- Reaction Optimization : Employ Design of Experiments (DoE) to statistically optimize temperature, reagent ratios, and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.